N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an adamantane core with a phenylcyclopropaneamido group, making it a subject of study for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the alkylation of 1-bromoadamantane with alkyl halides.
Introduction of the Phenylcyclopropaneamido Group: This step involves the reaction of the adamantane derivative with phenylcyclopropane carboxylic acid chloride in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This inhibition occurs through the compound’s binding to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another compound with a similar cyclopropaneamido group but different functional groups.
3-Phenyl-adamantane-1-carboxylic acid: A compound with a similar adamantane core but different substituents.
Uniqueness
N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide is unique due to its specific combination of the adamantane core and the phenylcyclopropaneamido group. This unique structure contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C27H30N2O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-[(1-phenylcyclopropanecarbonyl)amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C27H30N2O2/c30-24(26-15-18-11-19(16-26)13-20(12-18)17-26)28-22-7-4-8-23(14-22)29-25(31)27(9-10-27)21-5-2-1-3-6-21/h1-8,14,18-20H,9-13,15-17H2,(H,28,30)(H,29,31) |
InChI Key |
DRKJWKWEAJZVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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